1,2-Dibromo-4-(difluoromethoxy)benzene
Overview
Description
1,2-Dibromo-4-(difluoromethoxy)benzene is a halogenated aromatic compound with the molecular formula C7H4Br2F2O and a molecular weight of 301.91 g/mol . This compound is characterized by the presence of two bromine atoms and a difluoromethoxy group attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dibromo-4-(difluoromethoxy)benzene can be synthesized through a multi-step process involving the bromination of a suitable precursor. One common method involves the bromination of 4-(difluoromethoxy)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromo-4-(difluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzene derivatives, while oxidation reactions can produce compounds with additional oxygen-containing functional groups .
Scientific Research Applications
1,2-Dibromo-4-(difluoromethoxy)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical research to study the effects of halogenated aromatic compounds on biological systems.
Medicine: While not directly used as a drug, this compound can be used in medicinal chemistry research to develop new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-dibromo-4-(difluoromethoxy)benzene involves its interaction with molecular targets through its halogen and difluoromethoxy groups. These functional groups can participate in various chemical reactions, such as halogen bonding and hydrogen bonding, which influence the compound’s reactivity and interactions with other molecules .
Molecular Targets and Pathways
Halogen Bonding: The bromine atoms can form halogen bonds with electron-rich sites on other molecules, affecting their chemical behavior.
Hydrogen Bonding: The difluoromethoxy group can participate in hydrogen bonding, influencing the compound’s solubility and interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(difluoromethoxy)benzene: This compound has a similar structure but contains only one bromine atom.
1,4-Dibromo-2,5-difluorobenzene: This compound has two bromine atoms and two fluorine atoms attached to the benzene ring.
1,2-Dibromo-4-fluorobenzene: This compound contains two bromine atoms and one fluorine atom.
Uniqueness
1,2-Dibromo-4-(difluoromethoxy)benzene is unique due to the presence of both bromine and difluoromethoxy groups, which impart distinct chemical properties. The combination of these functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in research and industry .
Properties
IUPAC Name |
1,2-dibromo-4-(difluoromethoxy)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2O/c8-5-2-1-4(3-6(5)9)12-7(10)11/h1-3,7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZTZDXXEUYNJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.91 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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